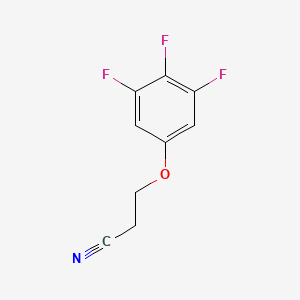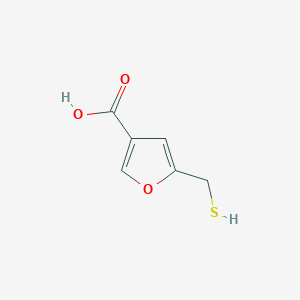
5-(Mercaptomethyl)furan-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Mercaptomethyl)furan-3-carboxylic acid is an organic compound with the molecular formula C6H6O3S It is a derivative of furan, a heterocyclic organic compound, and contains both a mercaptomethyl group (-CH2SH) and a carboxylic acid group (-COOH) attached to the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Mercaptomethyl)furan-3-carboxylic acid typically involves the introduction of the mercaptomethyl group and the carboxylic acid group onto the furan ring. One common method involves the reaction of furan-3-carboxylic acid with a thiol reagent under specific conditions to introduce the mercaptomethyl group. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as a base or an acid, to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography. The choice of reagents, solvents, and catalysts can be tailored to achieve cost-effective and efficient production.
Chemical Reactions Analysis
Types of Reactions
5-(Mercaptomethyl)furan-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The mercaptomethyl group can be oxidized to form a sulfonic acid group.
Reduction: The carboxylic acid group can be reduced to form an alcohol group.
Substitution: The hydrogen atoms on the furan ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 5-(sulfonylmethyl)furan-3-carboxylic acid.
Reduction: Formation of 5-(mercaptomethyl)furan-3-methanol.
Substitution: Formation of various substituted furan derivatives depending on the reagents used.
Scientific Research Applications
5-(Mercaptomethyl)furan-3-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can be used in the development of new materials and catalysts.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or drug delivery systems.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5-(Mercaptomethyl)furan-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The mercaptomethyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Furan-3-carboxylic acid: Lacks the mercaptomethyl group, making it less reactive in certain chemical reactions.
5-Methylfuran-3-carboxylic acid: Contains a methyl group instead of a mercaptomethyl group, resulting in different chemical properties.
2-Furancarboxylic acid: The carboxylic acid group is attached to a different position on the furan ring, leading to different reactivity and applications.
Uniqueness
5-(Mercaptomethyl)furan-3-carboxylic acid is unique due to the presence of both the mercaptomethyl and carboxylic acid groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C6H6O3S |
|---|---|
Molecular Weight |
158.18 g/mol |
IUPAC Name |
5-(sulfanylmethyl)furan-3-carboxylic acid |
InChI |
InChI=1S/C6H6O3S/c7-6(8)4-1-5(3-10)9-2-4/h1-2,10H,3H2,(H,7,8) |
InChI Key |
XYDMSIPPBRFXFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC=C1C(=O)O)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


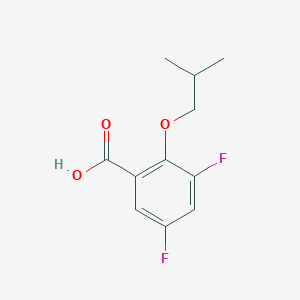
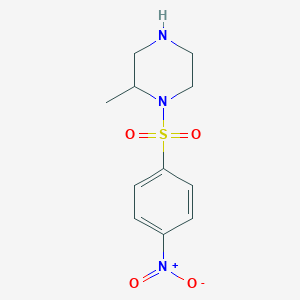
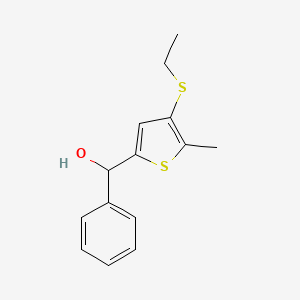
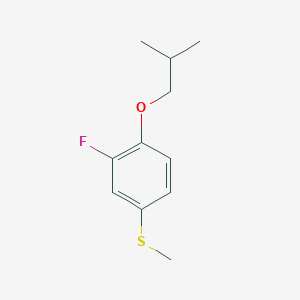
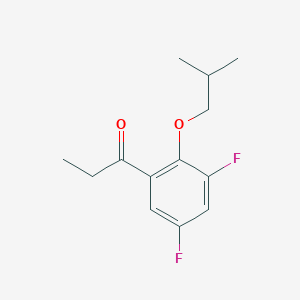
![7-(Oxolan-3-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13082162.png)
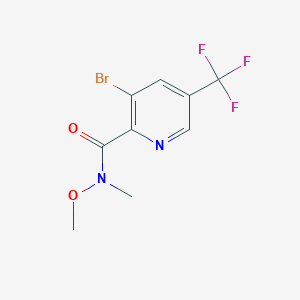
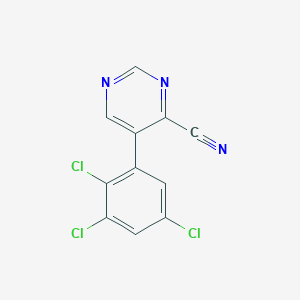
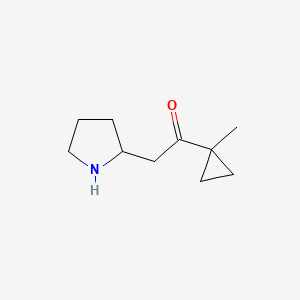
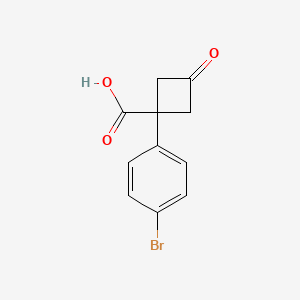
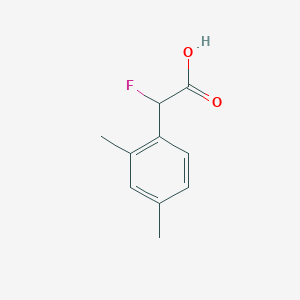
![2-(Propan-2-yl)pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13082217.png)
![3-[(1-Bromo-2-methylpropan-2-yl)oxy]-1,1,5-trimethylcyclohexane](/img/structure/B13082231.png)
